molecular formula C7H8Br2N2O B13491423 2,6-dibromo-5-methoxy-N-methylpyridin-3-amine CAS No. 2866317-67-9

2,6-dibromo-5-methoxy-N-methylpyridin-3-amine

Cat. No.: B13491423
CAS No.: 2866317-67-9
M. Wt: 295.96 g/mol
InChI Key: JWOJJJZPLIVTCN-UHFFFAOYSA-N
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Description

2,6-Dibromo-5-methoxy-N-methylpyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. This compound is characterized by the presence of two bromine atoms, a methoxy group, and a methylated amine group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dibromo-5-methoxy-N-methylpyridin-3-amine typically involves multiple steps, starting from commercially available pyridine derivatives. One common method involves the bromination of 5-methoxy-N-methylpyridin-3-amine using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atoms at the 2 and 6 positions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-5-methoxy-N-methylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Employed in coupling reactions such as Suzuki-Miyaura coupling.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed

    Biaryl Derivatives: Formed through coupling reactions.

    Substituted Pyridines: Resulting from substitution reactions with various nucleophiles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-dibromo-5-methoxy-N-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms and the methoxy group can influence the compound’s binding affinity and selectivity towards its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromo-5-methoxy-N-methylpyridin-3-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of two bromine atoms allows for selective substitution reactions, while the methoxy and methylated amine groups enhance its solubility and binding properties .

Properties

CAS No.

2866317-67-9

Molecular Formula

C7H8Br2N2O

Molecular Weight

295.96 g/mol

IUPAC Name

2,6-dibromo-5-methoxy-N-methylpyridin-3-amine

InChI

InChI=1S/C7H8Br2N2O/c1-10-4-3-5(12-2)7(9)11-6(4)8/h3,10H,1-2H3

InChI Key

JWOJJJZPLIVTCN-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(N=C1Br)Br)OC

Origin of Product

United States

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